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molecular formula C7H2Cl2N2O2 B8694856 2,6-Dichloro-4-nitrobenzonitrile CAS No. 2112-17-6

2,6-Dichloro-4-nitrobenzonitrile

Cat. No. B8694856
M. Wt: 217.01 g/mol
InChI Key: MADGWOCVYGHPIY-UHFFFAOYSA-N
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Patent
US09428469B2

Procedure details

A solution of copper(I) cyanide (2.6 g, 29.0 mmol, Eq: 2) in DMSO (5 mL) was heated at 60° for 1 hr. Tert-butyl nitrite (5.98 g, 6.9 ml, 58.0 mmol, Eq: 4.00) and a solution 2,6-dichloro-4-nitroaniline (3 g, 14.5 mmol, Eq: 1.00) in DMSO (5 mL) was added and the reaction was stirred for 3 hr. The reaction mixture was poured into ice water and extracted with ethyl acetate 3×. The organic extract was washed with brine and dried over sodium sulfate. Chromatography (200 g Analogix, 100% hex to 5% EtOAc/hex) gave 515 mg (16%) of desired product as a light brown solid.
Name
copper(I) cyanide
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
6.9 mL
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
16%

Identifiers

REACTION_CXSMILES
[Cu][C:2]#[N:3].N(OC(C)(C)C)=O.[Cl:11][C:12]1[CH:18]=[C:17]([N+:19]([O-:21])=[O:20])[CH:16]=[C:15]([Cl:22])[C:13]=1N>CS(C)=O>[Cl:11][C:12]1[CH:18]=[C:17]([N+:19]([O-:21])=[O:20])[CH:16]=[C:15]([Cl:22])[C:13]=1[C:2]#[N:3]

Inputs

Step One
Name
copper(I) cyanide
Quantity
2.6 g
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
5 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
6.9 mL
Type
reactant
Smiles
N(=O)OC(C)(C)C
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=C(N)C(=CC(=C1)[N+](=O)[O-])Cl
Name
Quantity
5 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate 3×
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=C(C#N)C(=CC(=C1)[N+](=O)[O-])Cl
Measurements
Type Value Analysis
AMOUNT: MASS 515 mg
YIELD: PERCENTYIELD 16%
YIELD: CALCULATEDPERCENTYIELD 16.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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